molecular formula C11H22O B2371575 (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol CAS No. 2248210-11-7

(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol

Cat. No. B2371575
CAS RN: 2248210-11-7
M. Wt: 170.296
InChI Key: JPYZIKZXFYYYQK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol, also known as DMCP, is a chiral alcohol that has been widely used in scientific research due to its unique structural and chemical properties. DMCP is a colorless, odorless, and oily liquid that is soluble in most organic solvents. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is not fully understood, but it is believed to act as a chiral inducer in chemical reactions. This compound can also interact with biological molecules, such as enzymes and receptors, due to its chiral nature, which can lead to changes in their activity and specificity.
Biochemical and Physiological Effects:
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been shown to exhibit low toxicity and biocompatibility, making it a promising compound for use in pharmaceuticals and biomedical applications. Studies have demonstrated that (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can interact with various biological targets, including GABA receptors and acetylcholinesterase, which are involved in neurological and cognitive processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol in lab experiments is its high enantioselectivity, which allows for the synthesis of chiral compounds with high purity and yield. (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is also relatively easy to handle and store, making it a convenient reagent for chemical reactions. However, one limitation of using (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is its high cost, which may limit its use in large-scale production.

Future Directions

There are several future directions for the use of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol in scientific research. One potential application is in the synthesis of chiral drugs and biologically active compounds, where (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can be used as a chiral building block or chiral auxiliary. (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can also be used in the development of new materials, such as chiral liquid crystals and polymers, which have potential applications in the fields of electronics and photonics. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol and its potential applications in biomedical research.

Synthesis Methods

The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol involves the reduction of the corresponding ketone, which can be achieved through several methods. One of the most common approaches is the reduction of 4,4-dimethylcyclohexanone using sodium borohydride in the presence of a catalytic amount of palladium on carbon. This method provides high yield and enantioselectivity, making it suitable for large-scale production.

Scientific Research Applications

(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been used in various scientific research applications, including as a chiral building block for the synthesis of biologically active compounds, as a chiral auxiliary in asymmetric synthesis, and as a solvent in chemical reactions. (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has also been investigated for its potential applications in the field of materials science, such as in the synthesis of chiral liquid crystals and polymers.

properties

IUPAC Name

(2R)-2-(4,4-dimethylcyclohexyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYZIKZXFYYYQK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC(CC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCC(CC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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